Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate
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Overview
Description
Coumarins, which include the 2-oxo-2H-chromen-7-yl group, are a type of chemical compound found in many plants. They have a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .
Molecular Structure Analysis
The molecular structure of coumarins consists of a benzene ring joined to a pyrone ring. Substituents on the rings, such as the methyl and amino groups in your compound, can greatly influence the properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, coumarins are known to undergo a variety of chemical reactions. For example, they can react with halides to form various derivatives .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The coumarin core structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate is known for its antimicrobial properties . Research could explore its efficacy against a spectrum of bacterial and fungal pathogens, potentially leading to the development of new antibiotics or antifungal medications.
Organic Synthesis: Fluorescent Probes
Coumarins are widely used as fluorescent probes due to their high quantum yield and photostability . This compound could be synthesized with specific substituents to act as a fluorescent marker in biochemical assays, aiding in the visualization of cellular processes.
Material Science: Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of coumarin derivatives make them suitable for use in OLEDs . The compound could be investigated for its electroluminescent properties, which might contribute to more efficient and longer-lasting OLED materials.
Cancer Research: Antitumor Activity
Coumarin derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells . The specific structure of Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be studied for its potential antitumor activities.
Neurological Studies: Neuroprotective Effects
Research has indicated that certain coumarin compounds have neuroprotective effects . This compound could be examined for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases.
Food Industry: Antioxidants
The antioxidant properties of coumarins are beneficial in the food industry for preserving food quality . Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate could be evaluated as a natural preservative to extend the shelf life of food products.
Cosmetic Industry: UV Filters
Due to the ability of coumarin derivatives to absorb UV light, they can be used as UV filters in sunscreen lotions . This compound, with appropriate modifications, could be incorporated into cosmetic formulations to protect the skin from harmful UV radiation.
Environmental Science: Photodegradation of Pollutants
Coumarins have been studied for their role in the photodegradation of pollutants . The compound could be utilized in environmental cleanup efforts, particularly in breaking down toxic chemicals under light exposure.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-7-17-14(9-16(11)21)12(8-18(22)25-17)10-20-15-6-4-3-5-13(15)19(23)24-2/h3-9,20-21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPFXWPLDVNFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate |
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